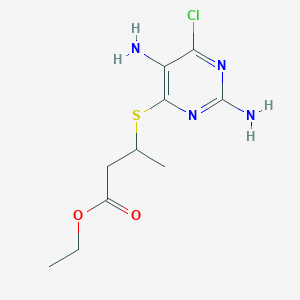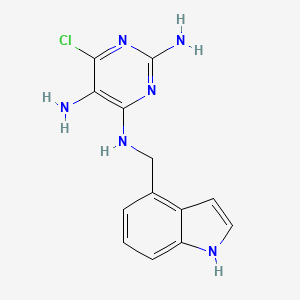
Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate, also known as EDCP, is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EDCP is a sulfur-containing heterocyclic compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in the growth and replication of cancer cells and viruses. Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate has been shown to have biochemical and physiological effects on various cell types. It has been shown to induce cell cycle arrest and inhibit cell proliferation in cancer cells. Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate has also been shown to modulate the immune response by regulating the production of cytokines and chemokines. In addition, Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate has been shown to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate has also been shown to have low toxicity in vitro. However, Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate has limitations in terms of its solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate. One direction is the development of Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate-based drugs for the treatment of cancer and viral infections. Another direction is the study of the mechanism of action of Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate, which could lead to the discovery of new targets for drug development. Additionally, the study of the biochemical and physiological effects of Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate could lead to the development of new therapeutic strategies for various diseases.
Synthesis Methods
Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate can be synthesized using various methods. One of the most common methods is the reaction of 2,5-diamino-6-chloropyrimidine-4-thiol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction yields ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate as the main product. Other methods of synthesis include the use of different starting materials and reagents.
Scientific Research Applications
Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate has potential applications in various fields of scientific research. It has been studied for its antiviral, antimicrobial, and anticancer properties. Studies have shown that Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
properties
IUPAC Name |
ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O2S/c1-3-17-6(16)4-5(2)18-9-7(12)8(11)14-10(13)15-9/h5H,3-4,12H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMZDHUZXQPHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)SC1=C(C(=NC(=N1)N)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[1-(4-phenyl-1,3-thiazol-2-yl)ethylamino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7433708.png)
![[4-[[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]methyl]phenyl]-morpholin-4-ylmethanone](/img/structure/B7433711.png)
![6-chloro-4-N-[2-(4,4-difluorocyclohexyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7433713.png)
![tert-butyl N-[2-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B7433723.png)

![6-chloro-4-N-[(2-fluoro-4-methoxyphenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433733.png)
![6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433743.png)
![6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine](/img/structure/B7433770.png)
![3,4-dimethoxy-N-[3-(2-methylpyrimidin-4-yl)phenyl]thiophene-2-carboxamide](/img/structure/B7433786.png)
![1-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-3-(4-iodophenoxy)propan-2-ol](/img/structure/B7433792.png)
![5-bromo-6-chloro-4-N-[2-(4-methylphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7433797.png)
![N-[3-methyl-1-[2-(1,3-thiazol-4-yl)acetyl]pyrrolidin-3-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B7433798.png)
![[(3aS,6aR)-5-(1-fluorocyclopentanecarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-(1,4-dioxan-2-yl)methanone](/img/structure/B7433805.png)
